molecular formula C14H17N3O5S2 B2505191 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 1797690-74-4

4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2505191
CAS No.: 1797690-74-4
M. Wt: 371.43
InChI Key: UBCZKGMAJDDRED-UHFFFAOYSA-N
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Description

4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole: is a complex organic compound characterized by its unique structural features. This compound contains an azetidine ring, a sulfonyl group, and an imidazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Imidazole Ring: The imidazole ring is attached through condensation reactions with suitable imidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, it may be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
  • Substituted triazinones

Uniqueness

Compared to similar compounds, 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole stands out due to its combination of an azetidine ring and an imidazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S2/c1-16-9-14(15-10-16)24(20,21)17-7-13(8-17)23(18,19)12-5-3-11(22-2)4-6-12/h3-6,9-10,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCZKGMAJDDRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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